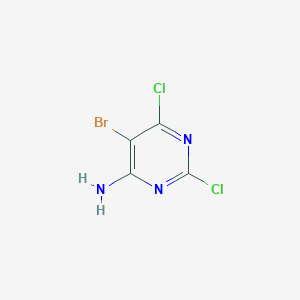
5-Bromo-2,6-dichloropyrimidin-4-amine
Vue d'ensemble
Description
5-Bromo-2,6-dichloropyrimidin-4-amine is a chemical compound with the molecular formula C4H2BrCl2N31. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine is not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been synthesized using various methods23. For instance, one method involves the use of 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination2. Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids3.Molecular Structure Analysis
The molecular structure of 5-Bromo-2,6-dichloropyrimidin-4-amine can be inferred from its molecular formula C4H2BrCl2N31. However, specific details about its structure, such as bond lengths and angles, are not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 242.89 g/mol1.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in chemical synthesis, specifically in regioselective displacement reactions with ammonia. These reactions lead to the formation of derivatives such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which have been analyzed using X-ray crystallography (Doulah et al., 2014).
Antibacterial Applications
- Novel pyrimido and thiazino derivatives of 5-Bromo-2,6-dichloropyrimidin-4-amine have been synthesized and evaluated for antibacterial activity. Some derivatives have shown moderate effectiveness compared to standard reference drugs (Afrough et al., 2019).
Chemical Reaction Studies
- The compound has been studied for its reaction mechanisms, such as the amination of halogenopyrimidines in liquid ammonia. These studies provide insight into the influence of halogen and accessibility of the pyrimidine nucleus on reaction mechanisms (Rasmussen & Plas, 2010).
Synthesis of Azo Compounds
- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in the synthesis of azo compounds and derivatives, contributing to the field of dye chemistry and materials science (Nikpour et al., 2012).
Safety And Hazards
Specific safety and hazard information for 5-Bromo-2,6-dichloropyrimidin-4-amine is not provided in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine are classified as hazardous according to the 2012 OSHA Hazard Communication Standard5. They are associated with acute toxicity through dermal, inhalation, and oral routes, eye damage, skin corrosion, and skin sensitization5.
Orientations Futures
The future directions of research involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4, suggesting potential areas of future research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
Propriétés
IUPAC Name |
5-bromo-2,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHOTVRUMBOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-dichloropyrimidin-4-amine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





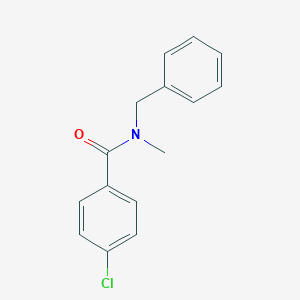
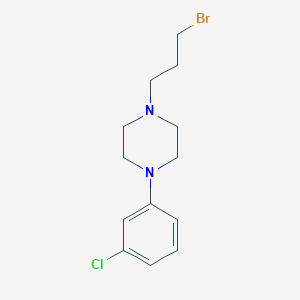
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

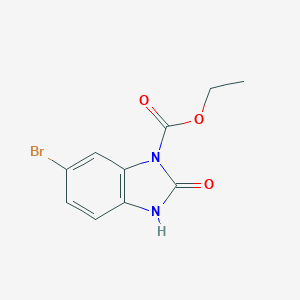
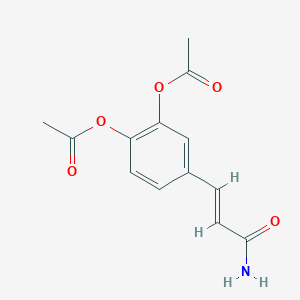

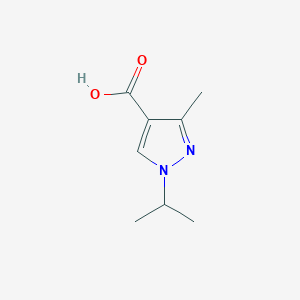

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)